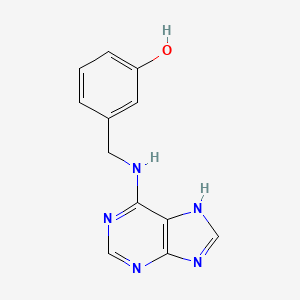
Meta-Topolin
Übersicht
Beschreibung
Meta-Topolin, chemically known as 6-(3-hydroxybenzylamino)purine, is an aromatic cytokinin. It was first isolated from the leaves of the poplar tree. The name “topolin” is derived from “topol,” the Czech word for poplar. This compound has gained significant attention in plant biotechnology and agriculture due to its high activity and effectiveness in promoting plant growth and development .
Wissenschaftliche Forschungsanwendungen
Meta-Topolin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Pflanzenbiotechnologie: Wird als Wachstumsregulator verwendet, um die Sprossregeneration zu fördern, die Seneszenz zu verzögern und das Absterben der Sprossspitze zu verhindern
Landwirtschaft: Verbessert die Mikrovermehrung und Akklimatisierung von Gewebekulturpflanzen.
Medizin: Potenzielle Anwendungen in der regenerativen Medizin aufgrund seiner Fähigkeit, Zellteilung und -differenzierung zu fördern.
Chemie: Wird als Vorläufer für die Synthese verschiedener aromatischer Cytokinin-Derivate verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen über Cytokinin-Signalwege aus. Es interagiert mit Cytokinin-sensitiven Histidinkinase, was zu einer mehrstufigen Phosphorelay-Kaskade führt, die verschiedene Entwicklungsprozesse in Pflanzen reguliert . Zu den wichtigsten molekularen Zielmolekülen gehören:
Histidinkinasen: CRE1/AHK4-Rezeptoren
Antwortregulatoren: Beteiligt an der Transduktion von Cytokinin-Signalen
Wirkmechanismus
Target of Action
Meta-topolin, also known as m-topolin or 3-[(7H-purin-6-ylamino)methyl]phenol, is a highly active natural aromatic cytokinin . Cytokinins are one of the most important groups of plant growth regulators, which play a crucial role in various developmental events in plants . The primary targets of this compound are the sensor histidine kinases (HKs), which are part of the cytokinin signal transduction pathway .
Mode of Action
This compound interacts with these sensor histidine kinases, provoking a strong response comparable to that observed with the most active isoprenoid free bases . This interaction initiates ligand interaction with a sensory CHASE domain, resulting in subsequent autophosphorylation on a conserved histidine residue in the transmitter domain and further intramolecular transfer to a conserved aspartate residue in the receiver domain .
Biochemical Pathways
This compound affects the cytokinin signaling pathway, which regulates various developmental processes in plants, including cell division and differentiation, initiation and development of shoots, vascular system formation, and chloroplast biogenesis . It also plays a role in the production of secondary metabolites, which are thought to increase and contribute to industrial production .
Pharmacokinetics
It is known that this compound is a natural aromatic cytokinin that has been successfully used in many different biological fields . Its efficiency in plant micropropagation is characterized by a high multiplication rate, good rooting, and acclimatization ability .
Result of Action
The molecular and cellular effects of this compound’s action include increased shoot growth rate, alleviation of physiological defects, better acclimatization, and rooting, and increased production of secondary metabolites . It is also known to improve morphogenesis and overcome tissue culture-induced abnormalities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the nutrients utilized in the basal media, the environmental factors, and the type and dosage of plant growth hormone used can affect the regeneration of shoots . Furthermore, changes in environmental conditions and increasing stress factors can stabilize the amount of primary metabolites and increase the amount of secondary metabolites .
Biochemische Analyse
Biochemical Properties
Meta-topolin plays a vital role in biochemical reactions, particularly in plant tissue culture. It interacts with various enzymes, proteins, and other biomolecules to regulate growth and development. One of the key enzymes that this compound interacts with is cytokinin oxidase/dehydrogenase, which is responsible for the degradation of cytokinins. This compound’s resistance to this enzyme enhances its stability and prolongs its activity in plant tissues . Additionally, this compound interacts with cytokinin receptors, such as histidine kinase receptors, to initiate signal transduction pathways that promote cell division and differentiation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it promotes shoot proliferation, enhances rooting, and improves overall plant health. This compound influences cell signaling pathways by binding to cytokinin receptors, leading to the activation of downstream signaling cascades that regulate gene expression and cellular metabolism . This compound also affects the expression of genes involved in cell division, differentiation, and stress responses, thereby enhancing the plant’s ability to adapt to environmental changes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytokinin receptors and subsequent activation of signal transduction pathways. This compound binds to histidine kinase receptors, leading to the phosphorylation of downstream proteins and activation of transcription factors . These transcription factors regulate the expression of genes involved in cell division, differentiation, and stress responses. This compound also inhibits the activity of cytokinin oxidase/dehydrogenase, thereby increasing the levels of active cytokinins in plant tissues . This dual mechanism of action enhances the overall effectiveness of this compound in promoting plant growth and development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable and resistant to degradation, which allows it to maintain its activity for extended periods . Prolonged exposure to this compound can lead to the accumulation of secondary metabolites and potential cytotoxic effects in plant tissues . Long-term studies have shown that this compound can improve shoot proliferation and rooting in various plant species, but its effects may diminish over time due to the development of resistance or adaptation mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes cell division and differentiation, leading to enhanced growth and development . At high doses, this compound can exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain concentration of this compound is required to achieve optimal growth-promoting effects, while higher concentrations may lead to adverse effects . It is essential to determine the appropriate dosage for each specific application to maximize the benefits of this compound while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways in plant tissues. It interacts with enzymes such as cytokinin oxidase/dehydrogenase, which regulates the levels of active cytokinins . This compound also affects the metabolic flux of secondary metabolites, leading to the accumulation of compounds that enhance plant growth and stress tolerance . Additionally, this compound influences the levels of metabolites involved in energy production and cellular respiration, thereby improving overall metabolic efficiency in plant cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is actively transported across cell membranes by cytokinin transporters, which facilitate its movement to target tissues . This compound can also bind to specific proteins that regulate its localization and accumulation within cells . This targeted transport and distribution ensure that this compound reaches the appropriate cellular compartments to exert its effects on growth and development.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of plant cells, where it interacts with cytokinin receptors and transcription factors . It can also be transported to specific organelles, such as chloroplasts and mitochondria, where it influences energy production and metabolic processes . Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization and activity of this compound, ensuring its precise function in different cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Meta-Topolin beinhaltet die nukleophile Substitution von 6-Chlorpurin mit 3-Hydroxybenzylamin unter alkalischen Bedingungen. Diese Reaktion verwendet typischerweise einen Überschuss des entsprechenden Amins oder die Zugabe von Trimethylamin, um die Substitution zu erleichtern . Die Reaktionsbedingungen umfassen:
Temperatur: Ungefähr 140 °C
Reaktionszeit: 16 Stunden
Ausbeute: Ungefähr 40-60%
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Reaktanten: 6-Chlorpurin und 3-Hydroxybenzylamin
Katalysatoren: Trimethylamin oder andere geeignete Basen
Bedingungen: Kontrollierte Temperatur und Druck, um Ausbeute und Reinheit zu optimieren
Analyse Chemischer Reaktionen
Meta-Topolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen zu entsprechenden Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amine umwandeln.
Substitution: this compound kann Substitutionen eingehen, insbesondere an der Hydroxylgruppe, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid
Substitutionsreagenzien: Alkylhalogenide, Acylchloride
Hauptprodukte:
Oxidationsprodukte: Chinone
Reduktionsprodukte: Amine
Substitutionsprodukte: Alkylierte oder acylierte Derivate
Vergleich Mit ähnlichen Verbindungen
Meta-Topolin wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
N6-Benzyladenin (BA): Während BA wirksam ist, führt es oft zu Hyperhydrizität und schlechter Bewurzelung.
Methoxy-Topoline: Dies sind Derivate von this compound mit Methoxygruppen, die ähnliche, aber leicht unterschiedliche biologische Aktivitäten bieten.
Liste ähnlicher Verbindungen:
- N6-Benzyladenin
- Zeatin
- Ortho-Topolin
- Para-Topolin
- Methoxy-Topoline
This compound zeichnet sich durch seine hohe Aktivität, Stabilität und Wirksamkeit bei der Förderung von Pflanzenwachstum und -entwicklung aus, was es zu einem wertvollen Werkzeug in der Pflanzenbiotechnologie und Landwirtschaft macht.
Eigenschaften
IUPAC Name |
3-[(7H-purin-6-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c18-9-3-1-2-8(4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDWTFCZGZYQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468557 | |
| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75737-38-1 | |
| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | meta-Topolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is meta-topolin (mT) and what makes it unique among cytokinins?
A1: this compound (mT), chemically known as 6-(3-hydroxybenzylamino)purine, is an aromatic cytokinin. Cytokinins are a class of plant hormones that play crucial roles in various growth and developmental processes, including cell division, shoot formation, and delaying senescence. Unlike other common cytokinins like benzyladenine (BA), mT is a naturally occurring aromatic cytokinin, first discovered in poplar trees. [, ]
Q2: What are the primary effects of this compound on plant growth and development?
A2: this compound exhibits a wide array of effects on plant growth, often demonstrating superior efficacy compared to other cytokinins. It stimulates shoot proliferation, enhances root development, delays leaf senescence, and influences various physiological processes. [, , , , , ]
Q3: How does this compound compare to benzyladenine (BA) in terms of its effects on shoot multiplication in plant tissue culture?
A3: Studies have shown that mT often outperforms BA in promoting shoot multiplication in various plant species. For instance, in apple cultivars, mT induced a higher multiplication rate and produced longer shoots compared to BA. Similarly, in banana cultivars, mT resulted in a higher number of shoots per explant than BA. [, ]
Q4: How does this compound influence root development?
A4: While primarily known for its role in shoot development, mT has been shown to improve in vitro rooting and acclimatization in various plant species. For example, in Eucalyptus spp., the use of mT led to a higher rooting percentage and better survival of plantlets during acclimation compared to BA. []
Q5: Can this compound help to mitigate hyperhydricity in plant tissue culture?
A5: Yes, research suggests that mT might play a role in reducing hyperhydricity, a physiological disorder characterized by excessive water uptake and abnormal development in plant tissue culture. Studies on pistachio and Opuntia stricta showed that mT and its riboside (mTR) led to a lower percentage of hyperhydric shoots compared to BA. [, ]
Q6: Are there any studies investigating the long-term effects of this compound on plant growth and development?
A6: Yes, research has explored the long-term effects of mT pre-treatment during micropropagation. In a study on Tulbaghia simmleri, plants pre-treated with mT displayed better morphology even after one year of greenhouse growth, suggesting a lasting impact of mT on plant development. []
Q7: How does this compound affect the antioxidant system in plants?
A7: Studies indicate that mT can influence the activity of antioxidant enzymes in plants. In sugarcane, mT application resulted in lower malondialdehyde (MDA) content, a marker of oxidative stress, and increased hydrogen peroxide (H2O2) content, suggesting a role in regulating redox homeostasis. []
Q8: Does this compound influence the biosynthesis of phenolic compounds in plants?
A8: Yes, evidence suggests that mT can affect phenolic compound production. In Tulbaghia simmleri, pre-treatment with mT significantly influenced the occurrence, distribution, and levels of various bioactive phenolic compounds, highlighting the potential of mT in manipulating the biosynthesis of these valuable secondary metabolites. []
Q9: What is the impact of this compound on chlorophyll content and photosynthesis during plant acclimatization?
A9: Research on crepe-myrtle (Lagerstroemia speciosa) revealed that during acclimatization, mT-treated plants initially showed a reduction in chlorophyll a and b content, followed by a significant increase from the second week onwards. This pattern correlated with changes in malondialdehyde (MDH) content and antioxidant enzyme activity, indicating that mT influences photosynthetic parameters and oxidative stress responses during acclimatization. []
Q10: What are the potential applications of this compound in agriculture and horticulture?
A10: this compound holds promise for various applications in plant propagation and crop improvement. Its superior ability to enhance shoot multiplication, promote rooting, and potentially reduce hyperhydricity makes it a valuable tool in micropropagation. Additionally, its influence on plant morphology, phenolic compound biosynthesis, and stress tolerance suggests potential applications in improving crop yield and quality. [, , , , ]
Q11: Are there any studies on the interaction of this compound with other plant growth regulators?
A11: Yes, researchers have explored the synergistic effects of mT with other plant growth regulators. For instance, in gerbera, a combination of mT and benzylaminopurine (BAP) led to a higher shoot multiplication rate than either cytokinin alone. []
Q12: How does the structure of this compound contribute to its biological activity?
A12: While the exact mechanisms of action are still under investigation, the unique structure of mT, particularly the hydroxyl group on its aromatic ring, is believed to contribute to its distinct biological activity and metabolic fate compared to other cytokinins like BA. [, ]
Q13: What is the molecular formula and weight of this compound?
A13: The molecular formula for this compound is C12H11N5O, and its molecular weight is 241.25 g/mol.
Q14: What are the future directions for research on this compound?
A14: Future research on mT should focus on elucidating its molecular mechanisms of action, including its interaction with specific receptors and downstream signaling pathways. Further investigation into its metabolic fate, transport within the plant, and interactions with other plant hormones will provide a comprehensive understanding of its regulatory roles. Additionally, exploring the potential applications of mT in crop improvement, stress tolerance enhancement, and production of valuable secondary metabolites will be crucial for its translation into practical agricultural and horticultural practices. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


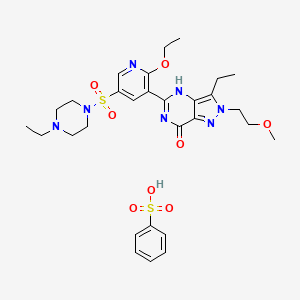
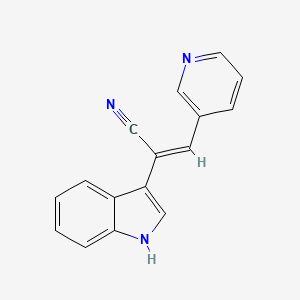
![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)
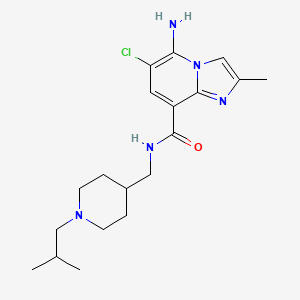

![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)
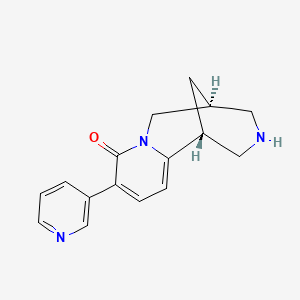
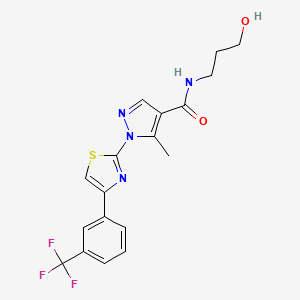
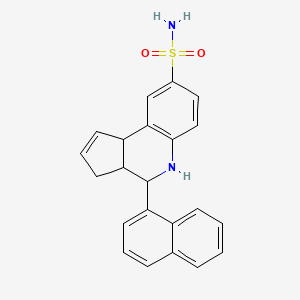

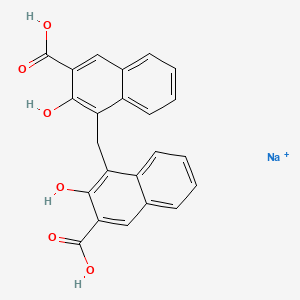
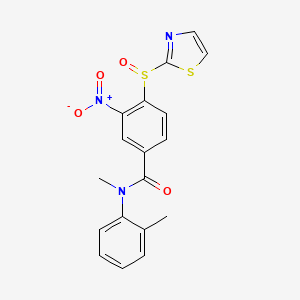

![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
